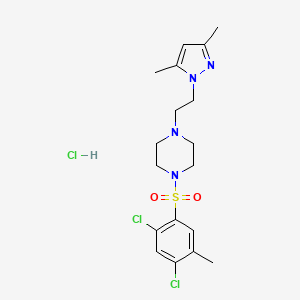
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C18H25Cl3N4O2S and its molecular weight is 467.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride (commonly referred to as DMP) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
DMP has a complex structure characterized by the following components:
- Sulfonyl group : Contributes to its reactivity and interaction with biological targets.
- Piperazine moiety : Often associated with various pharmacological activities.
- Pyrazole derivative : Implicated in anticancer and anti-inflammatory activities.
The molecular formula of DMP is C19H24Cl2N4O2S, and its molecular weight is approximately 433.39 g/mol.
DMP's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown potential in targeting:
- Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell apoptosis.
- Other Kinases : Preliminary studies suggest activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.
Anticancer Activity
DMP has been evaluated for its anticancer properties in several studies:
- Cell Line Studies : DMP exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer). The IC50 values ranged from 100 nM to 200 nM, indicating potent activity against these malignancies .
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 150 |
| MDA-MB-468 | 120 |
| HCT-15 | 180 |
Mechanistic Studies
In mechanistic studies, DMP was found to induce apoptosis in cancer cells through:
- Caspase Activation : Increased levels of activated caspases were observed, indicating the initiation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that DMP caused G2/M phase arrest in treated cells, leading to inhibited proliferation .
Anti-inflammatory Effects
Beyond its anticancer properties, DMP has shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Studies have reported that DMP reduces levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation.
Case Studies and Research Findings
Several research articles have documented the biological activity of DMP:
- Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of DMP on a panel of cancer cell lines. The results indicated that DMP not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
- Kinase Inhibition Profile : A detailed kinase profiling revealed that DMP selectively inhibits Aurora A kinase with an IC50 value in the low nanomolar range. This selectivity suggests potential for reduced off-target effects compared to less selective kinase inhibitors .
- Preclinical Models : In vivo studies using xenograft models demonstrated that DMP significantly reduced tumor growth compared to control groups, further validating its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N4O2S.ClH/c1-13-10-18(17(20)12-16(13)19)27(25,26)23-7-4-22(5-8-23)6-9-24-15(3)11-14(2)21-24;/h10-12H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNUVAJGIREJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














